
1-N-(cyclopropylmethyl)benzene-1,2-diamine
Übersicht
Beschreibung
1-N-(cyclopropylmethyl)benzene-1,2-diamine is a chemical compound with the CAS Number: 1012884-24-0 . It has a molecular weight of 162.23 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name of the compound is N1-(cyclopropylmethyl)-1,2-benzenediamine . The InChI code is 1S/C10H14N2/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8,12H,5-7,11H2 .Physical And Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 162.23 .Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis and Derivative Formation:
- Electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives has been achieved using anodic oxidation. This methodology avoids the use of toxic reagents and yields high-quality derivatives of benzene-1,2-diamines (Sharafi-kolkeshvandi et al., 2016).
Fluorescence and Sensor Development:
- Benzene-1,2-diamine structures have been utilized in the development of fluorescence-quenching chemosensors. These sensors show selectivity and sensitivity for metal ions such as Ni2+ and Cu2+ (Pawar et al., 2015).
Cyclocondensation and Heterocyclic System Synthesis:
- Research on cyclocondensation reactions of benzene-1,3-dicarbaldehyde with various diamines, including benzene-1,2-diamines, has led to the synthesis of new adamantylcalixsalens. These compounds have potential applications in template synthesis and in the creation of new molecular structures (Shokova & Kovalev, 2008).
Polymer and Material Science:
- Aromatic polyamides derived from benzene-1,2-diamines, like 2,6-bis(4-aminophenoxy)naphthalene, have been synthesized. These polymers are known for their solubility in aprotic solvents and the ability to form transparent, flexible, and tough films, indicating potential applications in material science (Yang, Hsiao, & Yang, 1996).
Metal-Catalyzed Diamination Reactions:
- Benzene-1,2-diamine motifs, due to their presence in many biologically active compounds and pharmaceuticals, are targets for synthetic chemistry. Metal-catalyzed diamination reactions of alkenes to synthesize such structures have been explored, highlighting the importance of these diamines in drug synthesis and natural product construction (Cardona & Goti, 2009).
Corrosion Inhibition:
- Novel aromatic diamine compounds have been investigated as corrosion inhibitors for metals. These compounds exhibit effective corrosion inhibition properties, which are crucial in industrial applications like steel pickling and oil well acidization (Singh & Quraishi, 2016).
Pharmacological Applications:
- Certain aromatic diamine compounds, like 4‐Methyl‐N 1‐(3‐phenyl‐propyl)‐benzene‐1,2‐diamine, have shown potential in inhibiting lipopolysaccharide‐induced nuclear translocation of NF‐κB, a mechanism that is rare for controlling NF‐κB activation. This suggests potential pharmacological applications in controlling inflammation and immune responses (Shin et al., 2004).
Eigenschaften
IUPAC Name |
2-N-(cyclopropylmethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8,12H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRCXWHIXJOEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-(cyclopropylmethyl)benzene-1,2-diamine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

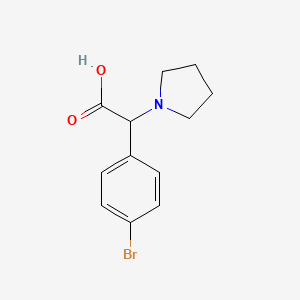
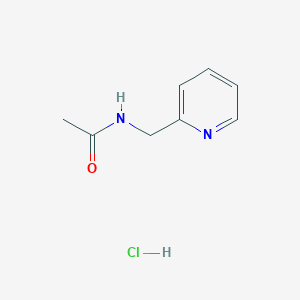


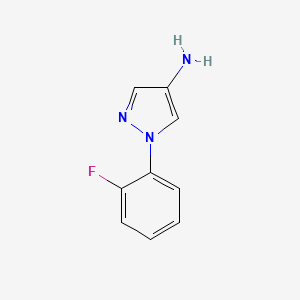


![3-[2-(2-thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1438825.png)
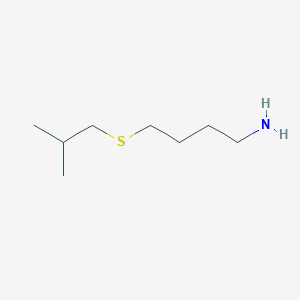
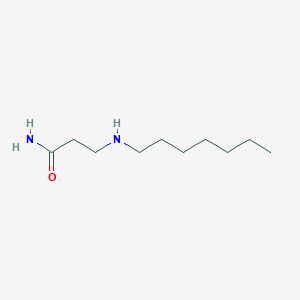

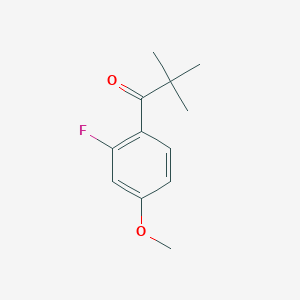
![Methyl 2-[(oxan-4-yl)amino]acetate](/img/structure/B1438832.png)
